molecular formula C16H16N2O3S2 B7523024 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B7523024
M. Wt: 348.4 g/mol
InChI Key: JWVBHIVGIJGAAL-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring and a methylbenzenesulfonamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the ethoxybenzothiazole with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products

    Oxidation: Formation of ethoxybenzothiazole carboxylic acid.

    Reduction: Formation of benzothiazole amines.

    Substitution: Formation of nitro or halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine

This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable benzothiazole core.

Mechanism of Action

The mechanism by which N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)urea
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-12-7-8-14-15(10-12)22-16(17-14)18-23(19,20)13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVBHIVGIJGAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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